Maltobionic Acid Dicyclohexylammonium Salt
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Description
Maltobionic Acid Dicyclohexylammonium Salt is a compound with the formula C24H45NO12 and a molecular weight of 539.61 . It is used extensively in the biomedical field due to its promising implications in drug delivery systems and tissue engineering . Maltobionic acid has an antioxidative effect in food and feed products .
Synthesis Analysis
The sodium salt of maltobionic acid was synthesized by adding 27 U of glucose oxidase, 1,800 U of catalase and 2.2 g of sodium hydrogen carbonate to a 30% (w/v) maltose solution (30 mL) in a 100 mL baffled flask. The mixture was shaken at 300 rpm at 35 °C to facilitate the oxidation reaction .Molecular Structure Analysis
Maltobionic acid, a sugar acid, has a structure in which glucose and gluconic acid are linked by α-1,4-glycosidic linkages . It is characterized by an extremely weak sweet taste, a mildly sour taste, and forms stable salts with inorganic cations .Chemical Reactions Analysis
Maltobionic acid is not digested in vitro by saliva, gastric juice, or pancreatic juice. Moreover, it is digested only to a small extent by small intestinal enzymes . Among the 24 strains of intestinal bacteria, maltobionic acid was selectively utilized by Bifidobacterium dentium and Bi. adolescentis .It is characterized by an extremely weak sweet taste, a mildly sour taste, and forms stable salts with inorganic cations .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(3R,4R)-2,3,5,6-tetrahydroxy-4-[(2R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C12H22O12/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h11-13H,1-10H2;3-10,12-20H,1-2H2,(H,21,22)/t;3?,4?,5-,6+,7-,8?,9?,10-,12-/m.1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOIXYCQKIAOPS-XXYAZUIFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC2CCCCC2.C(C1[C@H]([C@@H](C([C@H](O1)O[C@@H]([C@@H](C(C(=O)O)O)O)C(CO)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H45NO12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857949 |
Source
|
Record name | N-Cyclohexylcyclohexanamine--4-O-alpha-D-threo-hexopyranosyl-D-threo-hexonic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41092-97-1 |
Source
|
Record name | N-Cyclohexylcyclohexanamine--4-O-alpha-D-threo-hexopyranosyl-D-threo-hexonic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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